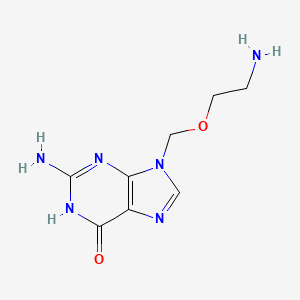
9-((2-Aminoethoxy)methyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2-Aminoethoxy)methyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to guanine, one of the four nucleobases in the nucleic acids DNA and RNA. Its unique structure allows it to interact with nucleic acids in a way that can be harnessed for various scientific and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Aminoethoxy)methyl)guanine typically involves the reaction of guanine with 2-aminoethanol. One common method includes the protection of the amino group of guanine, followed by the reaction with 2-aminoethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation to ensure high purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 9-((2-Aminoethoxy)methyl)guanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanine analogs .
Aplicaciones Científicas De Investigación
9-((2-Aminoethoxy)methyl)guanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in nucleic acid chemistry.
Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various biochemical assays
Mecanismo De Acción
The mechanism of action of 9-((2-Aminoethoxy)methyl)guanine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets viral DNA polymerases and cellular enzymes involved in nucleic acid synthesis, leading to the termination of DNA chain elongation .
Comparación Con Compuestos Similares
Acyclovir: Another guanine analog used as an antiviral agent.
Ganciclovir: Similar in structure and used to treat cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability
Uniqueness: 9-((2-Aminoethoxy)methyl)guanine is unique due to its specific modifications that enhance its binding affinity and specificity for nucleic acids. These modifications allow it to be used in a broader range of applications compared to other guanine analogs .
Propiedades
Número CAS |
79353-04-1 |
|---|---|
Fórmula molecular |
C8H12N6O2 |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
2-amino-9-(2-aminoethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H12N6O2/c9-1-2-16-4-14-3-11-5-6(14)12-8(10)13-7(5)15/h3H,1-2,4,9H2,(H3,10,12,13,15) |
Clave InChI |
BKUQORFZMZLJRL-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1COCCN)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


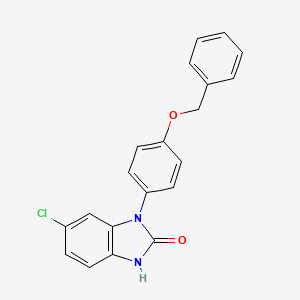
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
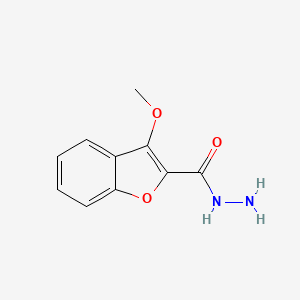

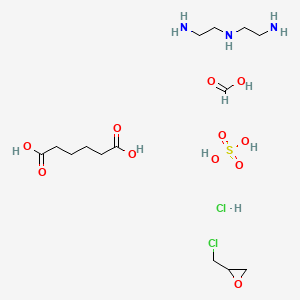

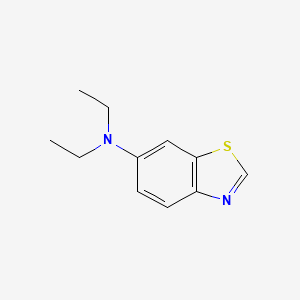
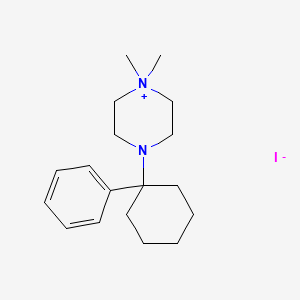

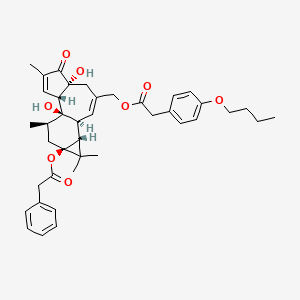
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
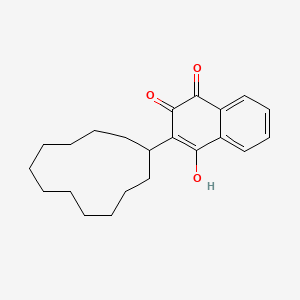
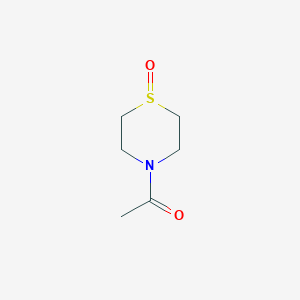
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
